molecular formula C17H36N2O B8455582 N-[2-(Diethylamino)ethyl]undecanamide CAS No. 70745-24-3

N-[2-(Diethylamino)ethyl]undecanamide

Cat. No. B8455582
CAS RN: 70745-24-3
M. Wt: 284.5 g/mol
InChI Key: SBTSBRXXSWWPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04326067

Procedure details

Undecyloxazoline (53 mmoles), diethylamine (104 mmoles) and 0.9 mmole of zinc acetate are reacted under conditions similar to Example 2 to yield 87 percent of theoretical N-(2-diethylaminoethyl)undecylamide.
Quantity
53 mmol
Type
reactant
Reaction Step One
Quantity
104 mmol
Type
reactant
Reaction Step One
Quantity
0.9 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:12]1[O:13][CH2:14][CH2:15][N:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]C.[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:17]([N:19]([CH2:20][CH3:21])[CH2:14][CH2:15][NH:16][C:12](=[O:13])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
53 mmol
Type
reactant
Smiles
C(CCCCCCCCCC)C=1OCCN1
Name
Quantity
104 mmol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0.9 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC(CCCCCCCCCC)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.